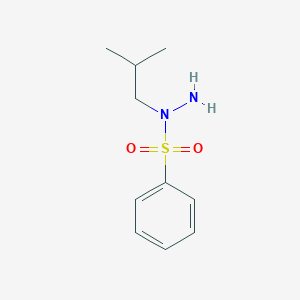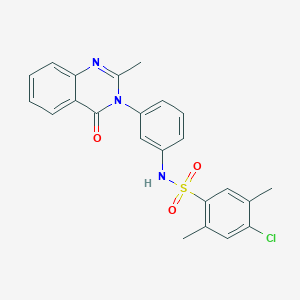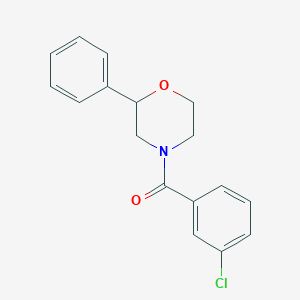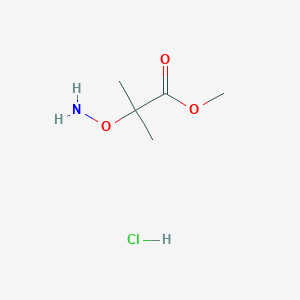
Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride”, also known as MAP or MMAP, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields of research and industry. It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Synthesis Analysis
The synthesis of “this compound” involves a reaction between an aminooxy moiety (RONH2) and a carbonyl group of either an aldehyde or a ketone — known as an oximation reaction . This reaction is chemoselective and can be performed under mild conditions in a large variety of solvents, including water .Chemical Reactions Analysis
The aminooxy moiety in “this compound” can undergo an oximation reaction with a carbonyl group of either an aldehyde or a ketone . This reaction generates a robust oxime ether linkage . The propensity of the McLafferty rearrangement was greatly enhanced by oxygen at the b-position of silyl oxime ethers .Applications De Recherche Scientifique
Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride has several applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including peptides, amino acids, and nucleotides. It is also used as a reagent for the modification of proteins and other biomolecules. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Mécanisme D'action
Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride is a versatile compound that can react with a variety of functional groups. Its mechanism of action depends on the specific reaction it is involved in. For example, when used as a reagent for protein modification, this compound reacts with the amino groups of lysine residues to form stable oxime bonds. This modification can alter the properties of the protein, such as its stability, activity, and binding affinity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in high purity. Additionally, its reactivity and versatility make it a useful building block for the synthesis of a wide range of organic compounds. However, there are also limitations to its use. This compound can be toxic to cells at high concentrations, and its reactivity can make it difficult to control specific reactions.
Orientations Futures
There are several potential future directions for the use of Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride in scientific research. One area of interest is the development of new antibiotics based on its antimicrobial properties. Additionally, this compound could be used as a reagent for the modification of other biomolecules, such as nucleic acids and carbohydrates. Finally, further studies could be performed to investigate the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases.
Méthodes De Synthèse
Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride is typically synthesized by reacting methacrylic acid with hydroxylamine hydrochloride in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The resulting compound can be further purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
methyl 2-aminooxy-2-methylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-5(2,9-6)4(7)8-3;/h6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRAPPLHXTZDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)ON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

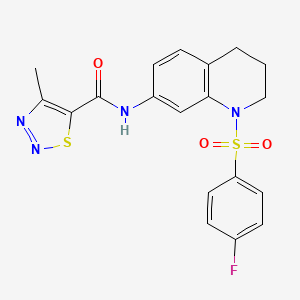
![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2783812.png)
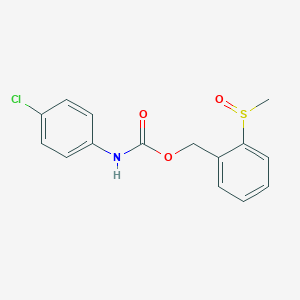
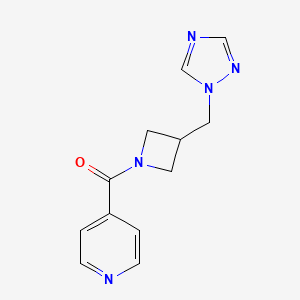
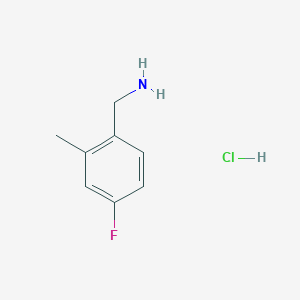
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2783821.png)
![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783822.png)
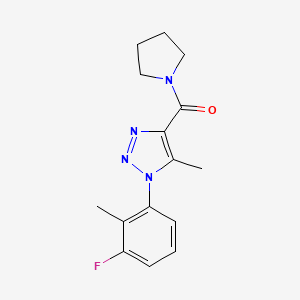
![N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2783824.png)
![1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2783825.png)
